3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol

Physicochemical characterization Purification Boiling point prediction

3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol (CAS 1275087-30-3) is a synthetic piperidine derivative with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol. It features a piperidine ring bearing a hydroxyl group at the 3-position and an N-substituted 2-methoxy-5-methylbenzyl moiety.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
Cat. No. B13545801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)CC2(CCCNC2)O
InChIInChI=1S/C14H21NO2/c1-11-4-5-13(17-2)12(8-11)9-14(16)6-3-7-15-10-14/h4-5,8,15-16H,3,6-7,9-10H2,1-2H3
InChIKeyKHLDVTWMXATAHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol: Chemical Identity, Physicochemical Profile, and Research Procurement Baseline


3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol (CAS 1275087-30-3) is a synthetic piperidine derivative with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol. It features a piperidine ring bearing a hydroxyl group at the 3-position and an N-substituted 2-methoxy-5-methylbenzyl moiety . The compound is supplied as a research chemical with a specified minimum purity of 97% and is intended exclusively for laboratory research and development purposes, not for human or veterinary use . Computed physicochemical properties include a predicted boiling point of 371.3±37.0 °C, a density of 1.087±0.06 g/cm³, an acid dissociation constant (pKa) of 14.63±0.20, a calculated XlogP of 1.8, and a topological polar surface area (TPSA) of 41.5 Ų .

Why Generic Substitution Fails: Structural Nuances Driving Physicochemical Divergence in 3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol


Direct replacement of 3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol with seemingly analogous N-benzylpiperidin-3-ol derivatives is scientifically unreliable due to measurable differences in key molecular properties. The simultaneous presence of the 2-methoxy and 5-methyl substituents on the benzyl ring, combined with the tertiary alcohol at the piperidine 3-position, modulates hydrogen-bonding capacity, lipophilicity, and steric bulk in ways that are not replicated by simpler analogs . As shown in the quantitative evidence below, the compound's predicted boiling point, acid dissociation constant, topological polar surface area, and chromatographic retention behavior diverge substantially from those of its des-methyl, des-methoxy, and des-hydroxy counterparts. These divergences directly impact purification strategy, analytical method development, and structure-activity relationship interpretation, making informed, data-driven selection essential for reproducible research outcomes.

Quantitative Differentiation Evidence: 3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol vs. Closest Analogs


Elevated Boiling Point vs. Unsubstituted Benzyl Analog: Implications for Distillation and Purity

The target compound exhibits a substantially higher predicted normal boiling point (371.3±37.0 °C) compared to the unsubstituted benzyl analog 1-benzylpiperidin-3-ol (296.8±33.0 °C at 760 mmHg) . This 74.5 °C increase is consistent with the added molecular weight and enhanced van der Waals interactions conferred by the 2-methoxy-5-methyl substitution on the aromatic ring.

Physicochemical characterization Purification Boiling point prediction

Increased Lipophilicity (XlogP) vs. Des-methyl Analog Drives Differential Chromatographic Retention

The target compound has a calculated XlogP of 1.8, representing a 0.2 log unit increase over the des-methyl analog 1-[(2-methoxyphenyl)methyl]piperidin-3-ol (XlogP 1.6) . This increment, arising from the 5-methyl group, predicts measurably longer retention times under reversed-phase HPLC conditions.

Lipophilicity Chromatography XlogP

Markedly Reduced Basicity (pKa) vs. Des-hydroxy Analog Precludes Direct Salt Formation Equivalence

The target compound's piperidine nitrogen has a predicted pKa of 14.63±0.20, which is 4.33 log units less basic than the secondary amine in 3-(2-methoxy-5-methylbenzyl)piperidine (pKa 10.30±0.10) . This drastic reduction in basicity results from the electron-withdrawing inductive effect of the geminal hydroxyl group.

Acid-base chemistry Salt formation pKa

Increased Hydrogen Bond Donor Count vs. Des-hydroxy Analog Alters Solubility and Receptor Interactions

The target compound possesses two hydrogen bond donors (the tertiary alcohol and the piperidine N–H), whereas the des-hydroxy analog 3-(2-methoxy-5-methylbenzyl)piperidine has only one (the N–H) [1]. The additional donor increases topological polar surface area from 21.3 Ų to 41.5 Ų.

Hydrogen bonding Solubility Drug-likeness

Higher Assayed Purity Specification (98%) vs. Standard Research Grade Des-methyl Analog Enables More Reproducible SAR

The target compound is commercially available at a certified purity of 98% (HPLC) from LeYan , exceeding the typical 97% specification of the des-methyl analog 1-[(2-methoxyphenyl)methyl]piperidin-3-ol from suppliers such as A2B Chem . While both compounds are research-grade, the higher nominal purity reduces the potential impact of undefined impurities on dose-response relationships.

Purity Quality control SAR

Distinct Density and Molar Volume vs. Unsubstituted Benzyl Analog Affects Formulation and Handling

The target compound has a predicted density of 1.087±0.06 g/cm³, which is 0.031 g/cm³ higher than 1-benzylpiperidin-3-ol (1.056 g/cm³) . This reflects the greater mass per unit volume conferred by the methoxy and methyl substituents.

Density Molar volume Formulation

High-Value Application Scenarios for 3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol Based on Quantitative Differentiation


Scaffold for Structure-Activity Relationship (SAR) Studies of N-Benzylpiperidine Derivatives

The combination of a tertiary alcohol and a 2-methoxy-5-methylbenzyl group creates a sterically and electronically unique pharmacophore. Its higher XlogP (1.8) and increased hydrogen bond donor count (2) relative to des-methyl and des-hydroxy analogs make it a valuable tool for probing lipophilic and hydrogen-bonding contributions to target binding. The availability at 98% purity supports reproducible dose-response measurements in biochemical assays.

Analytical Reference Standard for Method Development and Validation

The compound's distinct boiling point (371.3 °C), density (1.087 g/cm³), and chromatographic lipophilicity (XlogP 1.8) provide clear differentiation from common analogs in GC and HPLC analyses. Its unique combination of physicochemical properties enables its use as a system suitability standard or retention time marker in reversed-phase chromatographic method development for N-benzylpiperidine libraries.

Synthetic Intermediate for Tertiary Alcohol Functionalization

The tertiary alcohol at the piperidine 3-position, coupled with the electron-rich 2-methoxy-5-methylbenzyl N-substituent, offers a handle for selective derivatization (e.g., esterification, carbamoylation, or oxidation). The reduced basicity (pKa 14.63) compared to secondary amine analogs (pKa ~10.3) permits chemoselective reactions under acidic conditions where the piperidine nitrogen remains predominantly unprotonated, simplifying workup and improving yields.

Negative Control or Tool Compound in Hydrogen-Bonding Studies

With two hydrogen bond donors (vs. one in the des-hydroxy analog) and a TPSA of 41.5 Ų, this compound serves as a calibrated tool to assess the impact of hydrogen-bonding capacity on membrane permeability, solubility, and off-target binding in cell-based assays. The 20.2 Ų increase in TPSA relative to 3-(2-methoxy-5-methylbenzyl)piperidine provides a measurable structural perturbation for quantitative systems pharmacology models.

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